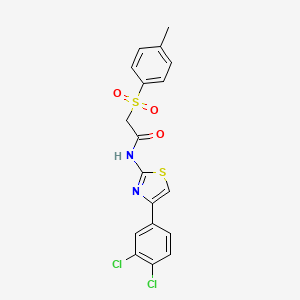
N-(1-cyanocyclopropyl)cycloheptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)cycloheptanecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Applications De Recherche Scientifique
N-(1-cyanocyclopropyl)cycloheptanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and antidepressant effects. N-(1-cyanocyclopropyl)cycloheptanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopropyl)cycloheptanecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, N-(1-cyanocyclopropyl)cycloheptanecarboxamide can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)cycloheptanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase GABA levels in the brain, reduce neuronal excitability, and promote relaxation and calmness. N-(1-cyanocyclopropyl)cycloheptanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclopropyl)cycloheptanecarboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(1-cyanocyclopropyl)cycloheptanecarboxamide has some limitations for lab experiments, including its high cost and limited availability. In addition, N-(1-cyanocyclopropyl)cycloheptanecarboxamide has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclopropyl)cycloheptanecarboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity for GABA transaminase inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-(1-cyanocyclopropyl)cycloheptanecarboxamide in various neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyanocyclopropyl)cycloheptanecarboxamide on brain function and behavior.
Méthodes De Synthèse
N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of cycloheptanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with cyclopropylamine to yield N-(1-cyanocyclopropyl)cycloheptanecarboxamide. The purity and yield of N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be improved by using different purification techniques such as recrystallization and chromatography.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-12(7-8-12)14-11(15)10-5-3-1-2-4-6-10/h10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STROWUFBQXIAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)cycloheptanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

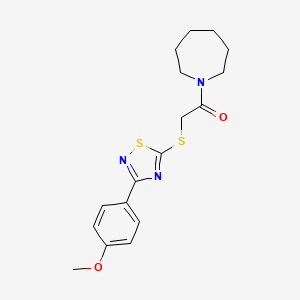
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)
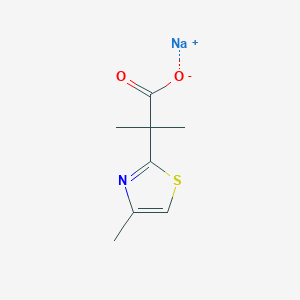
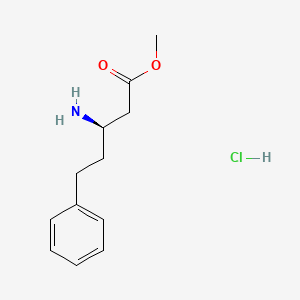
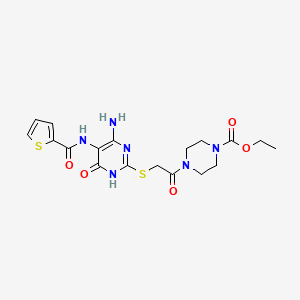
![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)

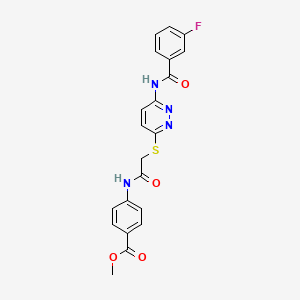
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2428128.png)
![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2428129.png)
